

1H NMR and 13C NMR spectrum of 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluorophenylacetic acid

Cat. No.: B011212

[Get Quote](#)

An Application Guide to the ^1H and ^{13}C NMR Spectroscopic Analysis of **3,5-Difluorophenylacetic Acid**

Authored by: Gemini, Senior Application Scientist Abstract

This comprehensive application note provides a detailed protocol and theoretical guide for the acquisition and interpretation of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3,5-Difluorophenylacetic acid**. This compound is a valuable building block in pharmaceutical and agrochemical research, where the incorporation of fluorine atoms can significantly enhance metabolic stability and bioavailability.^[1] Understanding its precise chemical structure is therefore critical. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of fluorinated organic molecules.^{[2][3]} This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and in-depth spectral analysis, with a special focus on the influence of fluorine-carbon and fluorine-proton spin-spin couplings.

Introduction: The Significance of Fluorine in NMR

3,5-Difluorophenylacetic acid ($\text{C}_8\text{H}_6\text{F}_2\text{O}_2$) is an aromatic carboxylic acid whose chemical properties are heavily influenced by the two fluorine atoms positioned meta to the acetic acid moiety. In drug design, fluorine substitution is a common strategy to modulate a molecule's

physicochemical properties.^[1] Consequently, the ability to confirm the precise location and electronic environment of these fluorine atoms is essential.

NMR spectroscopy provides this capability through the analysis of chemical shifts and spin-spin coupling constants (J-values). The ¹⁹F nucleus, like ¹H, has a spin of $\frac{1}{2}$ and is 100% naturally abundant, making it highly amenable to NMR studies.^[4] However, this guide will focus on the more universally accessible ¹H and ¹³C NMR experiments, demonstrating how the presence of fluorine leaves an indelible and informative fingerprint on these spectra through heteronuclear coupling.

Foundational Principles: Understanding H-F and C-F Coupling

The key to interpreting the NMR spectra of **3,5-Difluorophenylacetic acid** lies in understanding how the spin-active ¹⁹F nuclei interact with neighboring ¹H and ¹³C nuclei through the covalent bond framework. This interaction, known as spin-spin coupling, results in the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength.

- ¹JCF (One-bond C-F Coupling): This is a very large coupling (typically 160-350 Hz) observed only between a carbon atom and a fluorine atom directly bonded to it.^[5] Its presence is a definitive confirmation of a C-F bond.
- ²J (Two-bond Coupling): Coupling between nuclei separated by two bonds (e.g., F-C-C or F-C-H). Typical values are ²JCF \approx 20-50 Hz and ²JHF \approx 40-60 Hz.^[5]
- ³J (Three-bond Coupling): Coupling through three bonds (e.g., F-C-C-C or F-C-C-H). These are typically smaller, around 5-15 Hz.^[5]
- Long-Range Coupling (⁴J, ⁵J): Couplings over four or more bonds are also common with fluorine and are typically in the range of 0-5 Hz.^[5]

The predictable patterns arising from these couplings allow for the complete and confident assignment of every proton and carbon in the molecule.

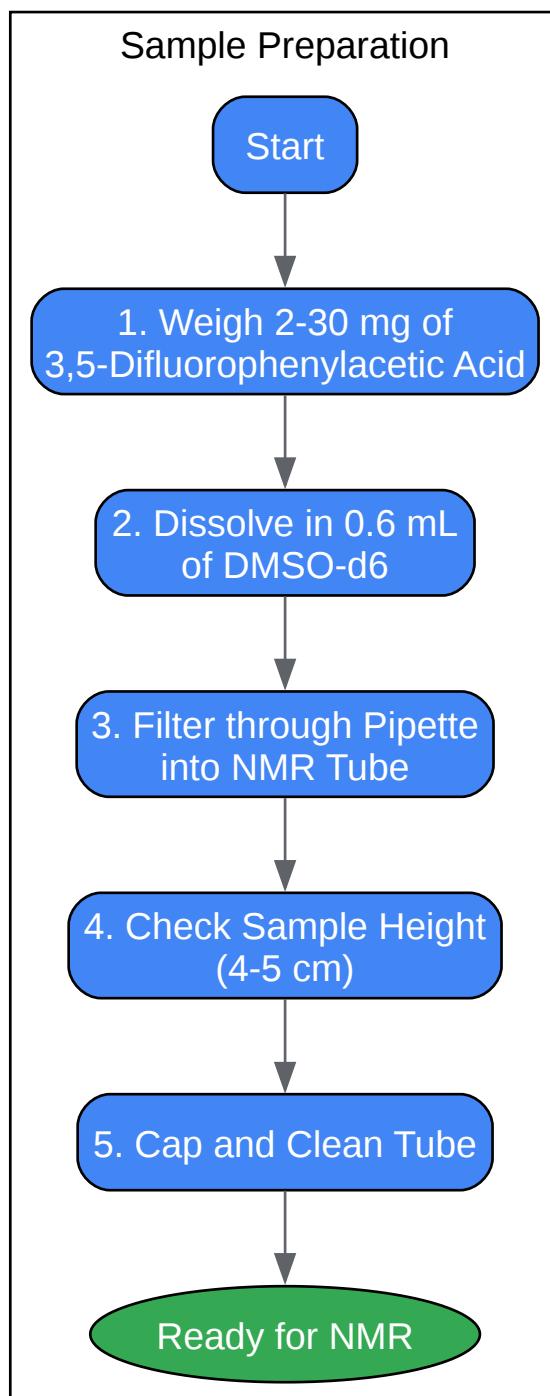
Experimental Protocol I: Sample Preparation

Meticulous sample preparation is the foundation of high-quality NMR spectroscopy.^[6] The protocol below is designed to yield a homogeneous solution free of particulate matter, which is crucial for achieving high spectral resolution.

3.1. Materials

- Analyte: **3,5-Difluorophenylacetic acid** (Purity \geq 98%)^[7]
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D) is recommended due to its excellent solvating power for polar organic acids. This also allows for the observation of the exchangeable carboxylic acid proton. Chloroform-d (CDCl₃) is a viable alternative if the acidic proton is not of interest.^[6]
- Equipment: Analytical balance, 5 mm NMR tubes (clean and dry), vial, Pasteur pipette, and cotton or glass wool.

3.2. Concentration Guidelines


- For ¹H NMR: Dissolve 2-5 mg of the sample in approximately 0.6 mL of DMSO-d₆.^[8]
- For ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Dissolve 15-30 mg of the sample in approximately 0.6 mL of DMSO-d₆.^{[6][8]}

3.3. Step-by-Step Procedure

- Weighing: Accurately weigh the desired amount of **3,5-Difluorophenylacetic acid** and transfer it to a clean, dry vial.
- Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Cap the vial and vortex or shake gently until the solid is completely dissolved.
- Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a 5 mm NMR tube to remove any dust or microparticulates that could degrade magnetic field homogeneity and spectral resolution.^{[9][10]}

- Volume Check: Ensure the final volume in the NMR tube corresponds to a height of 4-5 cm. Insufficient sample height can lead to poor spectral quality.[8]
- Capping and Labeling: Cap the NMR tube securely and label it clearly.
- Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[8]

Diagram: Sample Preparation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **3,5-Difluorophenylacetic acid** for NMR analysis.

Experimental Protocol II: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

4.1. ^1H NMR Acquisition Parameters

Parameter	Recommended Value	Rationale
Pulse Program	zg30	Standard 30-degree pulse for quantitative analysis.
Number of Scans (NS)	16	Sufficient for good signal-to-noise with a few mg of sample.
Relaxation Delay (D1)	2.0 s	Allows for adequate relaxation of protons between scans.
Acquisition Time (AQ)	4.0 s	Provides good digital resolution.
Spectral Width (SW)	20 ppm	Covers the full range of expected proton signals.


| Temperature | 298 K | Standard room temperature analysis. |

4.2. ^{13}C NMR Acquisition Parameters

Parameter	Recommended Value	Rationale
Pulse Program	zgpg30	Standard 30-degree pulse with proton broadband decoupling.
Number of Scans (NS)	1024 or higher	Required to achieve adequate signal-to-noise for the insensitive ^{13}C nucleus.
Relaxation Delay (D1)	2.0 s	Standard delay; may be increased for non-protonated carbons if needed.
Acquisition Time (AQ)	1.0 s	A balance between resolution and experiment time.
Spectral Width (SW)	240 ppm	Covers the full range of expected carbon signals.

| Temperature | 298 K | Standard room temperature analysis. |

Diagram: Data Acquisition & Processing Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for NMR data acquisition and processing.

Spectral Data Interpretation

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3,5-Difluorophenylacetic acid** in DMSO-d_6 . The numbering scheme used for assignment is shown below.

The image you are requesting does not exist or is no longer available.

imgur.com

5.1. Predicted ^1H NMR Spectrum (400 MHz, DMSO-d_6)

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Integration	Assignment Notes
H _a (-COOH)	~12.5	broad singlet	-	1H	Chemical shift is highly dependent on concentration and temperature. Signal disappears upon D ₂ O exchange.
H ₂ /H ₆	~7.15 - 7.25	doublet of triplets (dt) or multiplet	³ J _{HF} ≈ 8-10 Hz, ⁴ J _{HH} ≈ 2-3 Hz	2H	Coupled to the two fluorine atoms (F ₃ and F ₅) and the H ₄ proton. The larger coupling is to the fluorine atoms.
H ₄	~7.05 - 7.15	triplet of triplets (tt)	³ J _{HF} ≈ 8-10 Hz, ⁴ J _{HH} ≈ 2-3 Hz	1H	Coupled to the two equivalent ortho fluorine atoms (F ₃ , F ₅) and the two equivalent ortho protons (H ₂ , H ₆).
H ₇ (-CH ₂ -)	~3.70	triplet (t)	⁴ J _{HF} ≈ 2-3 Hz	2H	Appears as a triplet due to

coupling over
four bonds to
the two
equivalent
meta fluorine
atoms.

5.2. Predicted ^{13}C NMR Spectrum (101 MHz, DMSO-d₆, Proton Decoupled)

Carbon Label	Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant(s) (J, Hz)	Assignment Notes
C ₈ (-COOH)	~171.5	triplet (t)	⁴ JCF \approx 3-4 Hz	The carbonyl carbon is weakly coupled to the two meta-fluorine atoms.
C ₃ /C ₅	~162.5	doublet (d)	¹ JCF \approx 245 Hz	The most downfield aromatic signal with a very large one-bond coupling constant, characteristic of a carbon directly bonded to fluorine. [11]
C ₁	~141.0	triplet (t)	³ JCF \approx 8-10 Hz	The ipso-carbon attached to the acetic acid group is coupled to both meta-fluorine atoms. [11]
C ₂ /C ₆	~113.5	doublet of doublets (dd)	² JCF \approx 25 Hz, ⁴ JCF \approx 3 Hz	This carbon is coupled to the adjacent fluorine (two bonds away) and the distant fluorine (four bonds away). [11]

C ₄	~103.0	triplet (t)	² JCF ≈ 26 Hz	The most upfield aromatic signal, appearing as a triplet due to coupling with two equivalent ortho-fluorine atoms. [11]
C ₇ (-CH ₂ -)	~40.0	triplet (t)	³ JCF ≈ 3-4 Hz	The methylene carbon shows a small three-bond coupling to the two meta-fluorine atoms. [11]

Note: The chemical shift for the DMSO-d₆ solvent residual peak appears at ~2.50 ppm in the ¹H spectrum and ~39.5 ppm in the ¹³C spectrum.[\[12\]](#)

Conclusion

The ¹H and ¹³C NMR spectra of **3,5-Difluorophenylacetic acid** provide a rich source of structural information that is readily interpreted through the analysis of chemical shifts and, most critically, heteronuclear coupling constants. The presence of two meta-positioned fluorine atoms creates distinct and predictable splitting patterns for every carbon and proton in the molecule. The large one-bond C-F coupling constant for C3/C5 provides an unambiguous marker for the fluorinated positions, while the smaller multi-bond couplings allow for the confident assignment of all other atoms. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible spectra, enabling the definitive structural verification required for advancing pharmaceutical and chemical research.

References

- Crick, D. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health.
- JEOL Ltd. (n.d.). NMR Sample Preparation.
- Organamation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- NMR Testing Laboratory. (2015). Organic Acid Archives.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Semantic Scholar.
- Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
- Gerig, J. T. (n.d.). An Overview of Fluorine NMR. ResearchGate.
- Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.).
- SpectraBase. (n.d.). (3,5-Difluorophenyl)acetic acid - 13C NMR.
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- Gerig, J. T. (n.d.). Fluorine NMR.
- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants....
- Chem-Impex. (n.d.). **3,5-Difluorophenylacetic acid**.
- Thieme. (n.d.). 13C NMR Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental).
- Eurisotop. (n.d.). NMR Solvent data chart.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- J&K Scientific LLC. (n.d.). **3,5-Difluorophenylacetic acid**, 99%.
- Sigma-Aldrich. (n.d.). **3,5-Difluorophenylacetic acid**.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental).
- Tokyo Chemical Industry Co., Ltd. (n.d.). **3,5-Difluorophenylacetic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. biophysics.org [biophysics.org]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. reddit.com [reddit.com]
- 11. spectrabase.com [spectrabase.com]
- 12. eurisotop.com [eurisotop.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectrum of 3,5-Difluorophenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011212#1h-nmr-and-13c-nmr-spectrum-of-3-5-difluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com